molecular formula C28H27N3O6 B11591351 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11591351
M. Wt: 501.5 g/mol
InChI Key: LMRMTNWBYNPHID-UHFFFAOYSA-N
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Description

11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a trimethoxyphenyl group, and a hexahydro-dibenzo diazepinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hexahydro-dibenzo Diazepinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring using reagents like nitric acid and sulfuric acid.

    Attachment of the Trimethoxyphenyl Group: This step may involve the use of methoxylation reactions, where methoxy groups are introduced to a phenyl ring using reagents like dimethyl sulfate or methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It may serve as a probe to understand these interactions at a molecular level.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the nitrophenyl group may interact with oxidative enzymes, while the trimethoxyphenyl group could affect signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The uniqueness of 11-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and trimethoxyphenyl groups allows for diverse interactions and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C28H27N3O6

Molecular Weight

501.5 g/mol

IUPAC Name

6-(4-nitrophenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H27N3O6/c1-35-24-14-18(15-25(36-2)28(24)37-3)17-12-22-26(23(32)13-17)27(16-8-10-19(11-9-16)31(33)34)30-21-7-5-4-6-20(21)29-22/h4-11,14-15,17,27,29-30H,12-13H2,1-3H3

InChI Key

LMRMTNWBYNPHID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)C2

Origin of Product

United States

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